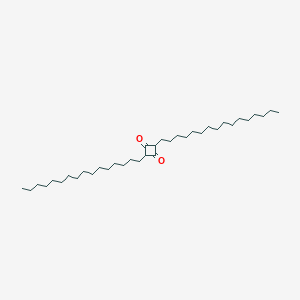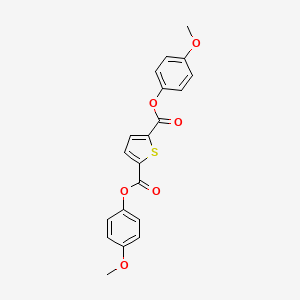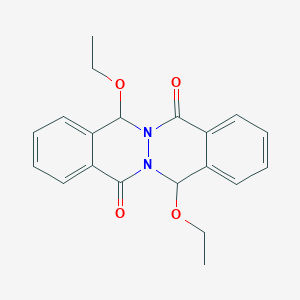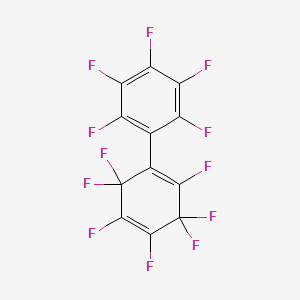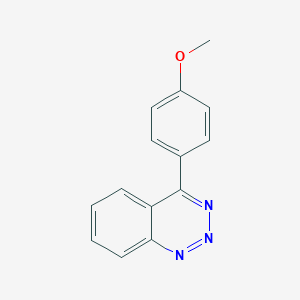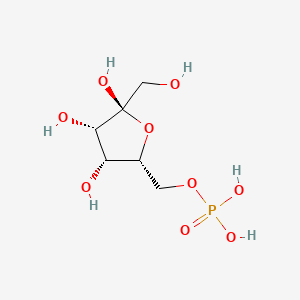
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a morpholinopropyl group and a xylylimino group, which contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Morpholinopropyl Group: The morpholinopropyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinopropyl moiety.
Introduction of Xylylimino Group: The xylylimino group is introduced via condensation reactions with an appropriate xylyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
化学反応の分析
Types of Reactions
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with new functional groups.
科学的研究の応用
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis.
類似化合物との比較
Similar Compounds
- 3-(3-Morpholinopropyl)-2-(2,4-dimethylphenylimino)-4-thiazolidinone
- 3-(3-Morpholinopropyl)-2-(2,6-dimethylphenylimino)-4-thiazolidinone
Uniqueness
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-xylylimino group differentiates it from other similar compounds and may contribute to its unique activity profile.
特性
CAS番号 |
55469-60-8 |
|---|---|
分子式 |
C18H25N3O2S |
分子量 |
347.5 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H25N3O2S/c1-14-5-3-6-15(2)17(14)19-18-21(16(22)13-24-18)8-4-7-20-9-11-23-12-10-20/h3,5-6H,4,7-13H2,1-2H3 |
InChIキー |
XXMAAYGBBDBBIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)CS2)CCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


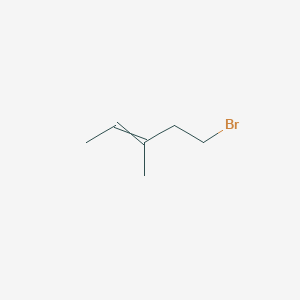
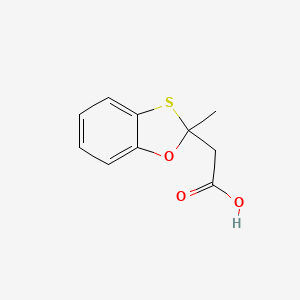
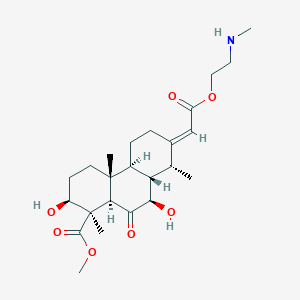
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
